molecular formula C16H32O4 B12574850 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 265327-49-9

1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B12574850
CAS No.: 265327-49-9
M. Wt: 288.42 g/mol
InChI Key: ZHYIYRIORJXPHX-UHFFFAOYSA-N
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Description

1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C16H32O4. This compound is characterized by the presence of a tetrahydropyran-2-yloxy group attached to an undecanediol backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The reaction conditions often include the use of acid catalysts to facilitate the formation of the THP ether. For example, the reaction of 1,2-undecanediol with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The THP group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protective group for hydroxyl functionalities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. The THP group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its longer carbon chain and the presence of two hydroxyl groups, which provide additional sites for chemical modification. This makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

265327-49-9

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

11-(oxan-2-yloxy)undecane-1,2-diol

InChI

InChI=1S/C16H32O4/c17-14-15(18)10-6-4-2-1-3-5-8-12-19-16-11-7-9-13-20-16/h15-18H,1-14H2

InChI Key

ZHYIYRIORJXPHX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCC(CO)O

Origin of Product

United States

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